molecular formula C18H21NO5S B2970620 N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1105235-32-2

N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2970620
CAS RN: 1105235-32-2
M. Wt: 363.43
InChI Key: ZGQNIUCACATONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Chemical Structure : The compound consists of two benzene rings joined by two oxygen bridges, forming an aromatic diether. The central dioxygenated ring is stabilized by the flanking benzene rings .


Molecular Structure Analysis

  • Dibenzo-1,4-dioxin Core : The central ring consists of two benzene rings connected by two oxygen atoms. Chlorine atoms may be attached at various positions .

Scientific Research Applications

Synthesis and Biological Screening

The synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety reveals their potential as inhibitors against various enzymes and bacterial strains. This class of compounds, including N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has shown good inhibitory activity against lipoxygenase and moderate against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Certain derivatives also demonstrate significant antibacterial properties (Irshad et al., 2016).

Pharmacological Evaluation

Further pharmacological evaluations of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives highlight their moderate activity against key enzymes implicated in neurological disorders and their promising activity against lipoxygenase. These findings underscore the therapeutic potential of these compounds in managing conditions associated with enzyme dysregulation. Additionally, antimicrobial and hemolytic activities of these sulfonamides were investigated, revealing their efficacy against various microbial species, which could inform the development of new antimicrobial agents (Irshad, 2018).

Molecular Docking Studies

Molecular docking studies offer insights into the interaction between these sulfonamide derivatives and target enzymes, facilitating the identification of compounds with optimized inhibitory properties. This approach enables the rational design of compounds with enhanced biological activities, guiding the development of novel therapeutics based on the 1,4-benzodioxane scaffold (Irshad et al., 2019).

Antimicrobial and Antiproliferative Agents

The exploration of N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents highlights the versatility of sulfonamide-based compounds in addressing a range of biological targets. These studies contribute to the growing body of evidence supporting the therapeutic value of sulfonamide derivatives in treating infectious diseases and cancer (El-Gilil, 2019).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-13-9-14(2)11-15(10-13)22-6-5-19-25(20,21)16-3-4-17-18(12-16)24-8-7-23-17/h3-4,9-12,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQNIUCACATONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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